2-Bromo-5-[1-(tert-butyl-diphenyl-silanyloxy)-ethyl]-thiazole
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Overview
Description
2-Bromo-5-[1-(tert-butyl-diphenyl-silanyloxy)-ethyl]-thiazole is a complex organic compound that features a thiazole ring substituted with a bromo group and a tert-butyl-diphenyl-silanyloxy-ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-[1-(tert-butyl-diphenyl-silanyloxy)-ethyl]-thiazole typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and specific solvents to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle the complex reaction steps. The use of catalysts and advanced purification techniques would be essential to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-[1-(tert-butyl-diphenyl-silanyloxy)-ethyl]-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Hydrolysis: The tert-butyl-diphenyl-silanyloxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can facilitate the substitution of the bromo group.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide are common.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiazole derivatives, while oxidation and reduction can lead to changes in the thiazole ring structure .
Scientific Research Applications
2-Bromo-5-[1-(tert-butyl-diphenyl-silanyloxy)-ethyl]-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2-Bromo-5-[1-(tert-butyl-diphenyl-silanyloxy)-ethyl]-thiazole exerts its effects involves interactions with various molecular targets. The thiazole ring can interact with biological receptors, while the tert-butyl-diphenyl-silanyloxy group can influence the compound’s solubility and stability. These interactions can modulate biochemical pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-tert-butyl-1,3-dimethylbenzene: Shares the bromo and tert-butyl groups but differs in the core structure.
2-Bromo-5-(tert-butyl)pyridine: Similar bromo and tert-butyl groups with a pyridine ring instead of thiazole.
4-Bromo-3,5-dimethylanisole: Contains a bromo group and a methoxy group on a benzene ring.
Uniqueness
2-Bromo-5-[1-(tert-butyl-diphenyl-silanyloxy)-ethyl]-thiazole is unique due to the combination of the thiazole ring with the tert-butyl-diphenyl-silanyloxy-ethyl group.
Properties
IUPAC Name |
1-(2-bromo-1,3-thiazol-5-yl)ethoxy-tert-butyl-diphenylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrNOSSi/c1-16(19-15-23-20(22)25-19)24-26(21(2,3)4,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-16H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPYSWVTCZMHPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(S1)Br)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrNOSSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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